4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a 9-methyl-9H-purin-6-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the 9-methyl-9H-purin-6-yl group to the piperazine ring through a coupling reaction, often facilitated by a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoalkanes in the presence of a base.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(9H-purin-6-yl)piperazin-1-yl]quinazoline
- 4-[4-(9-ethyl-9H-purin-6-yl)piperazin-1-yl]quinazoline
- 4-[4-(9-propyl-9H-purin-6-yl)piperazin-1-yl]quinazoline
Uniqueness
4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinazoline is unique due to the presence of the 9-methyl group on the purine ring, which can influence its binding affinity and specificity towards molecular targets. This structural modification can enhance its pharmacological properties compared to its analogs .
Properties
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-24-12-23-15-17(24)21-11-22-18(15)26-8-6-25(7-9-26)16-13-4-2-3-5-14(13)19-10-20-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRVEUSWXIGANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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